![molecular formula C18H16N2O4S2 B181164 N-[4-(benzenesulfonamido)phenyl]benzenesulfonamide CAS No. 16504-19-1](/img/structure/B181164.png)

N-[4-(benzenesulfonamido)phenyl]benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

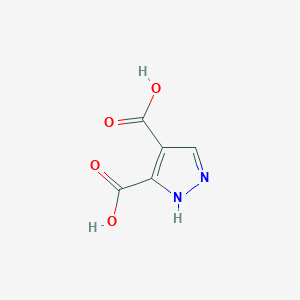

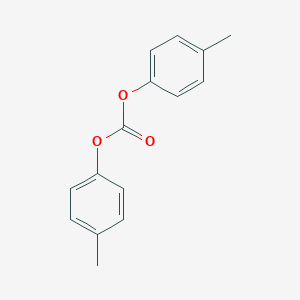

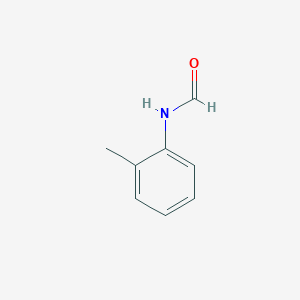

“N-[4-(benzenesulfonamido)phenyl]benzenesulfonamide” is a chemical compound with the molecular formula C18H16N2O4S2 . It has been shown to be an efficient photoinitiator of free-radical polymerization of styrene in water Triton X-100 emulsion, 2-hydroxyethyl methacrylate in aqueous solution and methyl methacrylate in bulk .

Synthesis Analysis

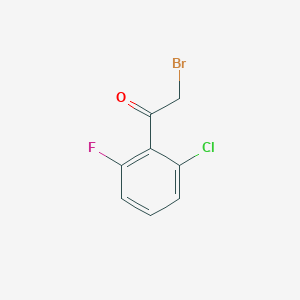

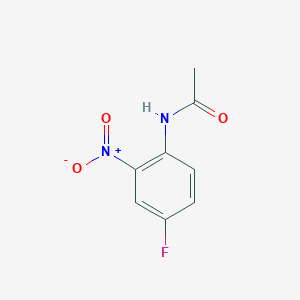

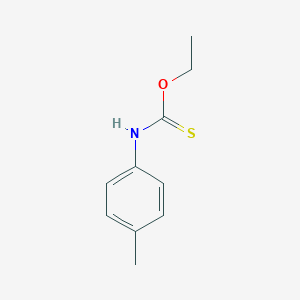

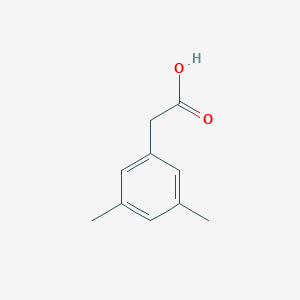

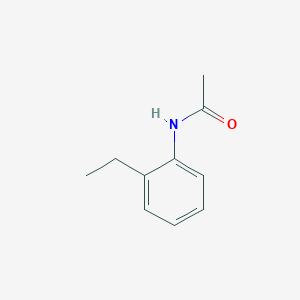

The synthesis of benzenesulfonamide derivatives has been described in the literature . The design of synthesis of benzenesulfonamide derivatives containing thiazol-4-one scaffold was shown in Scheme 1. 4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide 3 was prepared via intramolecular cyclization rearrangement reaction of previously prepared chloroacetamide derivative 2 when treated with ammonium .

Molecular Structure Analysis

The molecular structure of “N-[4-(benzenesulfonamido)phenyl]benzenesulfonamide” can be represented by the InChI string: InChI=1S/C24H20N2O5S2/c27-32(28,23-7-3-1-4-8-23)25-19-11-15-21(16-12-19)31-22-17-13-20(14-18-22)26-33(29,30)24-9-5-2-6-10-24/h1-18,25-26H .

Physical And Chemical Properties Analysis

“N-[4-(benzenesulfonamido)phenyl]benzenesulfonamide” has a molecular weight of 480.6 g/mol. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 7. It has a rotatable bond count of 8. Its exact mass and monoisotopic mass are 480.08136409 g/mol. Its topological polar surface area is 118 Ų .

Aplicaciones Científicas De Investigación

Gastroprotective Properties

- Ebrotidine, a compound related to benzenesulfonamides, demonstrates gastroprotective properties, combining H2-receptor antagonist capabilities with cytoprotective actions independent of endogenous prostaglandin generation. Its effectiveness is attributed to the enhancement of mucus gel protective qualities and promotion of ulcer healing through various molecular mechanisms, including the expression of EGF and PDGF receptors (Slomiany, Piotrowski, & Slomiany, 1997).

Quantitative Structure-Activity Relationships (QSARs)

- QSARs of carbonic anhydrase (CA) inhibitors, primarily benzenesulfonamides, indicate that their inhibition potency largely depends on the electronic properties of the sulfonamide group. This review also presents a model representing the interaction of sulfonamides with the CA, emphasizing the significance of electronic characteristics of substituents on the nucleus (Gupta, 2003).

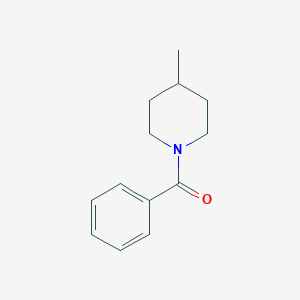

Phenylpiperazine Derivatives

- N-phenylpiperazine derivatives, which share a core structural motif with the query compound, are highlighted for their versatility in medicinal chemistry, especially for CNS disorders. This review suggests exploring new research fields to diversify applications beyond CNS-targeted therapies (Maia, Tesch, & Fraga, 2012).

Anti-Cancer Effects and Mechanisms

- Compounds like baicalein demonstrate significant anti-cancer activities through effects on cell proliferation, metastasis, apoptosis, and autophagy, especially in hepatocellular carcinoma (HCC). This review consolidates the anti-cancer effects of baicalein and its mechanisms, underscoring the potential of related compounds for novel anticancer drug development (Bie et al., 2017).

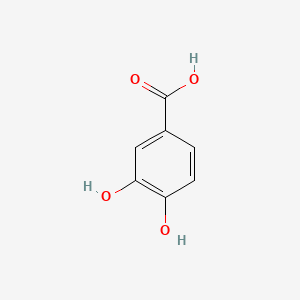

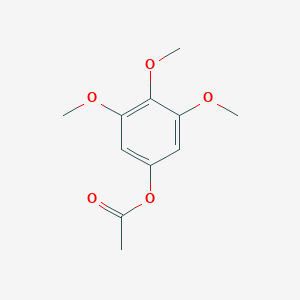

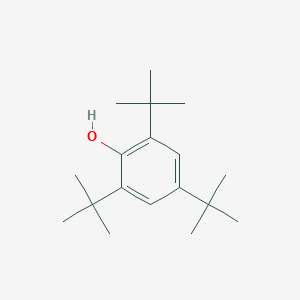

Environmental Fate and Toxicity of Synthetic Phenolic Antioxidants

- Synthetic phenolic antioxidants (SPAs), including those structurally related to the query compound, have been studied for their environmental occurrence, human exposure, and toxicity. This review summarizes current understandings and calls for research on novel SPAs with reduced toxicity and environmental pollution potential (Liu & Mabury, 2020).

Direcciones Futuras

The interaction of CXCR4 with CXCL12 (SDF-1) plays a critical role in cancer metastasis by facilitating the homing of tumor cells to metastatic sites. Based on previously published work on CXCR4 antagonists, a series of aryl sulfonamides that inhibit the CXCR4/CXCL12 interaction have been synthesized . This suggests potential future directions for the development of new therapeutic agents targeting CXCR4 for the treatment of cancer metastasis.

Propiedades

IUPAC Name |

N-[4-(benzenesulfonamido)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4S2/c21-25(22,17-7-3-1-4-8-17)19-15-11-13-16(14-12-15)20-26(23,24)18-9-5-2-6-10-18/h1-14,19-20H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOIVCFKRQUPPKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40937028 |

Source

|

| Record name | N,N'-(1,4-Phenylene)dibenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(benzenesulfonamido)phenyl]benzenesulfonamide | |

CAS RN |

16504-19-1 |

Source

|

| Record name | MLS002919887 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-(1,4-Phenylene)dibenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.